molecular formula C11H15N3 B13020007 dimethyl({1-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl}methyl)amine

dimethyl({1-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl}methyl)amine

Cat. No.: B13020007
M. Wt: 189.26 g/mol
InChI Key: HYHPNEIWVRPQJJ-UHFFFAOYSA-N
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Description

Dimethyl({1-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl}methyl)amine is a compound that belongs to the class of pyrrolopyridine derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a pyrrolo[2,3-b]pyridine core, which is a fused heterocyclic system containing both pyrrole and pyridine rings.

Preparation Methods

The synthesis of dimethyl({1-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl}methyl)amine typically involves the reaction of 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine with a substituted aldehyde under specific conditions. The reaction is carried out at 50°C to obtain the desired product . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

Dimethyl({1-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl}methyl)amine undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where a nucleophile replaces a leaving group in the molecule.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Dimethyl({1-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl}methyl)amine has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it has been studied for its potential as a fibroblast growth factor receptor (FGFR) inhibitor, which makes it a promising candidate for cancer therapy . The compound has shown potent activities against FGFR1, 2, and 3, and has been found to inhibit the proliferation and induce apoptosis of cancer cells .

Mechanism of Action

The mechanism of action of dimethyl({1-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl}methyl)amine involves its interaction with the FGFR family. The compound binds to the FGFRs, inhibiting their activity and preventing the activation of downstream signaling pathways such as RAS-MEK-ERK, PLCγ, and PI3K-Akt . This inhibition leads to the suppression of cell proliferation, migration, and angiogenesis, ultimately inducing apoptosis in cancer cells.

Comparison with Similar Compounds

Dimethyl({1-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl}methyl)amine can be compared with other pyrrolopyridine derivatives, such as:

The uniqueness of this compound lies in its specific structure and its potent inhibitory activity against multiple FGFR isoforms, making it a valuable compound for further research and development in cancer therapeutics.

Properties

Molecular Formula

C11H15N3

Molecular Weight

189.26 g/mol

IUPAC Name

N,N-dimethyl-1-(1-methylpyrrolo[2,3-b]pyridin-3-yl)methanamine

InChI

InChI=1S/C11H15N3/c1-13(2)7-9-8-14(3)11-10(9)5-4-6-12-11/h4-6,8H,7H2,1-3H3

InChI Key

HYHPNEIWVRPQJJ-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C2=C1N=CC=C2)CN(C)C

Origin of Product

United States

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